molecular formula C14H17NS2 B8193382 7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B8193382
M. Wt: 263.4 g/mol
InChI Key: AMUYHSCQMWBWKE-UHFFFAOYSA-N
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Description

4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is an organic compound with the molecular formula C14H17NS2. It is a derivative of dithieno[3,2-b:2’,3’-d]pyrrole, which is known for its electron-rich properties and is used as a building block in organic semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of dithieno[3,2-b:2’,3’-d]pyrrole.

    Alkylation: The dithieno[3,2-b:2’,3’-d]pyrrole is then alkylated using hexyl bromide in the presence of a base such as potassium carbonate.

    Purification: The product is purified using column chromatography to obtain 4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole with high purity.

Industrial Production Methods

This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole in organic electronic devices involves its role as an electron donor. The electron-rich dithieno[3,2-b:2’,3’-d]pyrrole core facilitates efficient charge transfer and separation when used in conjunction with electron acceptors. This results in improved performance of devices such as organic solar cells and OLEDs . The molecular targets include the active layers of these devices, where the compound interacts with other materials to form conductive pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is unique due to its specific alkyl chain length, which provides an optimal balance between solubility and electronic properties. This makes it particularly suitable for use in organic electronic devices, where both solubility and electronic performance are critical .

Properties

IUPAC Name

7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS2/c1-2-3-4-5-8-15-11-6-9-16-13(11)14-12(15)7-10-17-14/h6-7,9-10H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUYHSCQMWBWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C3=C1C=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 3
Reactant of Route 3
7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 4
Reactant of Route 4
7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 5
Reactant of Route 5
7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 6
Reactant of Route 6
7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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